4-Cyano-3-fluorobenzenesulfonyl chloride

Vue d'ensemble

Description

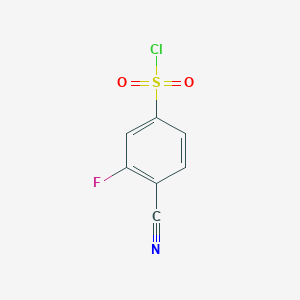

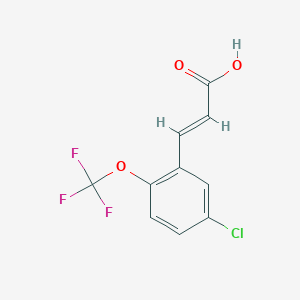

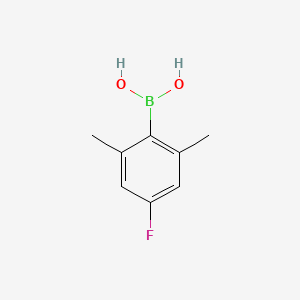

4-Cyano-3-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO2S . It is also known by other names such as 3-cyano-4-fluorobenzene-1-sulfonyl chloride, benzenesulfonyl chloride, 3-cyano-4-fluoro, and others .

Molecular Structure Analysis

The linear formula of 4-Cyano-3-fluorobenzenesulfonyl chloride is FC6H3(CN)SO2Cl . The molecular weight of the compound is 219.62 g/mol .Physical And Chemical Properties Analysis

4-Cyano-3-fluorobenzenesulfonyl chloride has a melting point of 67-70°C . The compound is also moisture sensitive .Applications De Recherche Scientifique

1. Spectroscopic Studies and Theoretical Methods

4-Cyano-3-fluorobenzenesulfonyl chloride and its derivatives play a significant role in various spectroscopic studies. These compounds are found in many biologically active substances. Researchers have conducted extensive studies using spectroscopic methods, particularly focusing on sulfonyl chloride derivatives. These studies involve the investigation of molecular geometry, electronic properties like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and non-linear optical activity (NLO) values. Such research aids in understanding the charge transfer interactions within the molecule and the charge delocalization, providing valuable insights into their chemical significance (Nagarajan & Krishnakumar, 2018).

2. Electrostatische Aktivierung and SNAr-Reactivity

4-Cyano-3-fluorobenzenesulfonyl chloride has been used to explore the electrostatic effects on nucleophilic aromatic substitution (SNAr) reactions. These studies focus on the transformation of sulfonyl chloride compounds into corresponding N-sulfonylpyridinium triflates under specific conditions. Such research contributes to understanding the SNAr reactivity in these systems, potentially leading to new pathways for synthesizing pharmaceutically interesting substances (Weiss & Pühlhofer, 2001).

3. Synthetic Applications in Pesticide Preparation

4-Cyano-3-fluorobenzenesulfonyl chloride is utilized in the synthesis of key intermediates for preparing pesticides. This includes the development of compounds like methyl 5-amino-2-chloro-4-fluorophenylthioacetate, used in herbicides. This showcases the compound's role in providing alternate synthesis routes for commercially valuable chemicals, emphasizing its significance in the agricultural sector (Xiao-hua Du et al., 2005).

4. Development of Fluorescent Probes

Research involving 4-Cyano-3-fluorobenzenesulfonyl chloride has led to the development of sensitive fluorescent probes. These probes are designed for specific applications, such as detecting certain pharmaceutical compounds. The creation of these probes highlights the compound's utility in analytical chemistry, especially in developing methods for sensitive detection of substances in various matrices (Liping Wang, Xiao-Feng Yang, & Minglei Zhao, 2009).

Safety And Hazards

Propriétés

IUPAC Name |

4-cyano-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO2S/c8-13(11,12)6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOLEECFBQEGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-3-fluorobenzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid](/img/structure/B1425899.png)

![2-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1425908.png)

![5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B1425917.png)